Uridine 5'-(trisodium pyrophosphate)
Description
Contextualization within Pyrimidine (B1678525) Nucleotide Biochemistry
Uridine (B1682114) 5'-triphosphate holds a central position in the metabolic network of pyrimidine nucleotides. Cells can generate pyrimidine nucleotides through two primary routes: the de novo synthesis pathway and the salvage pathway. nih.govmicrobenotes.com
The de novo pathway constructs the pyrimidine ring from simple precursor molecules such as bicarbonate, glutamine, and aspartate. lecturio.com This series of enzymatic reactions culminates in the synthesis of the first key pyrimidine nucleotide, uridine monophosphate (UMP). nih.gov From UMP, the synthesis of UTP is a two-step phosphorylation process. First, UMP is phosphorylated to uridine diphosphate (B83284) (UDP). Subsequently, UDP is phosphorylated to yield Uridine 5'-triphosphate (UTP). nih.gov
Alternatively, the salvage pathway recycles pre-existing pyrimidine bases and nucleosides that are products of DNA and RNA degradation. nih.govmicrobenotes.com This pathway is a less energy-intensive route to nucleotide synthesis compared to the de novo pathway. nih.gov In the context of the salvage pathway, uridine can be phosphorylated to UMP, which then enters the same phosphorylation cascade to form UDP and subsequently UTP. nih.gov
Furthermore, UTP serves as the direct precursor for the synthesis of another essential pyrimidine nucleotide, cytidine (B196190) triphosphate (CTP). The enzyme CTP synthetase catalyzes the amination of UTP, a reaction that is vital for providing the necessary CTP for various biological processes, including RNA and DNA synthesis. wikipedia.orgwikipedia.orgresearchgate.net The regulation of CTP synthetase activity is a critical control point in maintaining the appropriate balance of pyrimidine nucleotides within the cell. wikipedia.org
| Enzyme/Process | Role in UTP Biochemistry | Key Substrates/Products |
|---|---|---|
| De Novo Pyrimidine Synthesis | Generates the initial pyrimidine nucleotide, UMP. | Precursors: Bicarbonate, Aspartate, Glutamine; Product: UMP |
| UMP Kinase | Phosphorylates UMP to UDP. | Substrate: UMP; Product: UDP |
| Nucleoside Diphosphate Kinase | Phosphorylates UDP to UTP. wikipedia.org | Substrate: UDP, ATP; Product: UTP, ADP wikipedia.org |
| CTP Synthetase | Converts UTP to CTP. wikipedia.org | Substrate: UTP, ATP, Glutamine; Product: CTP, ADP, Glutamate wikipedia.org |
| Pyrimidine Salvage Pathway | Recycles uridine to form UMP. nih.gov | Substrate: Uridine; Product: UMP |
Overview of its Fundamental Biological Significance
The importance of Uridine 5'-triphosphate extends throughout various fundamental biological processes, where it plays multifaceted roles as an energy currency, a precursor for macromolecular synthesis, and a signaling molecule. laboratorynotes.commedchemexpress.com
One of the most central roles of UTP is as a substrate for the synthesis of ribonucleic acid (RNA). wikipedia.orgbaseclick.eu During the process of transcription, RNA polymerases incorporate uridine monophosphate (from UTP) into the growing RNA chain, following the template of a DNA strand. baseclick.eu This function is indispensable for the expression of genetic information, as RNA molecules are critical for a vast array of cellular functions, including protein synthesis and the regulation of gene expression.
Beyond its role in RNA synthesis, UTP is a key player in carbohydrate metabolism, particularly in the synthesis of glycogen (B147801). laboratorynotes.comvaia.com UTP provides the immediate precursor for glycogen synthesis by reacting with glucose-1-phosphate to form UDP-glucose, a reaction catalyzed by UDP-glucose pyrophosphorylase. vaia.comnih.gov UDP-glucose is the activated form of glucose that can then be incorporated into growing glycogen chains for energy storage. nih.gov UTP is also utilized in a similar fashion in the metabolism of other sugars, such as galactose, and in the formation of UDP-glucuronate, which is essential for detoxification processes like the conjugation of bilirubin (B190676). wikipedia.org
UTP also functions as an energy source in a manner analogous to ATP, albeit in more specific metabolic reactions. wikipedia.orgwou.edu The hydrolysis of the high-energy phosphate (B84403) bonds in UTP releases a significant amount of energy that can be coupled to drive otherwise unfavorable biochemical reactions. wou.edu This is particularly evident in the activation of sugars and other substrates for various biosynthetic pathways. wikipedia.org
| Biological Process | Specific Role of UTP | Key Outcome |
|---|---|---|
| RNA Synthesis | Serves as one of the four essential nucleotide triphosphates for transcription. baseclick.eu | Formation of RNA molecules for gene expression. |
| Glycogen Synthesis | Reacts with glucose-1-phosphate to form UDP-glucose. vaia.comnih.gov | Provides the activated glucose donor for glycogen storage. nih.gov |
| Galactose Metabolism | Involved in the conversion of UDP-galactose to UDP-glucose. wikipedia.org | Integration of galactose into glucose metabolic pathways. |
| Detoxification | Precursor for UDP-glucuronate synthesis. wikipedia.org | Facilitates the excretion of bilirubin and other toxins. |
| Energy Transduction | Provides energy through the hydrolysis of its phosphate bonds for specific metabolic reactions. wikipedia.orgwou.edu | Drives biosynthetic reactions. |
| Amino Sugar Activation | Activates amino sugars like glucosamine-1-phosphate. wikipedia.org | Formation of UDP-glucosamine for biosynthesis. |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
trisodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O12P2.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFASEGWJDXDCKZ-LLWADOMFSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N2Na3O12P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19817-91-5 | |
| Record name | Uridine 5'-(trisodium pyrophosphate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019817915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uridine 5'-(trisodium pyrophosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular Mechanisms and Receptor Mediated Signaling of Uridine 5 Triphosphate
Purinergic Receptor Agonism and Specificity
UTP is a key agonist for several members of the P2Y family of purinergic receptors, which are G protein-coupled receptors. The specificity of UTP for different P2Y receptor subtypes is a critical determinant of its diverse physiological effects.
P2Y Receptor Subtype Activation (e.g., P2Y2, P2Y4, P2Y6, P2Y12, P2Y14)
UTP is a potent agonist for the P2Y2 and P2Y4 receptors. oncotarget.comnih.gov It also interacts with other P2Y receptor subtypes, although its effects can vary.
P2Y2 Receptor: UTP and ATP activate the P2Y2 receptor with similar potency. nih.gov This receptor is widely expressed and involved in various physiological processes.
P2Y4 Receptor: The human P2Y4 receptor is selectively activated by UTP. nih.gov
P2Y6 Receptor: While UDP is the preferential agonist for the P2Y6 receptor, UTP can also activate it, albeit to a lesser extent. oncotarget.com
P2Y12 Receptor: UTP has been shown to act as an antagonist at the platelet P2Y12 receptor, inhibiting ADP-induced platelet aggregation.
P2Y14 Receptor: The P2Y14 receptor is primarily activated by UDP-glucose and other UDP-sugars, as well as UDP. oncotarget.com
The following table summarizes the interaction of UTP with various P2Y receptor subtypes.
| Receptor Subtype | Role of UTP | Primary Endogenous Agonist(s) |
| P2Y2 | Potent Agonist | UTP, ATP nih.gov |
| P2Y4 | Potent Agonist | UTP nih.gov |
| P2Y6 | Agonist | UDP oncotarget.com |
| P2Y12 | Antagonist | ADP |
| P2Y14 | Weak Agonist/Modulator | UDP-glucose, UDP oncotarget.com |
Ligand-Receptor Binding Dynamics
The binding of UTP to P2Y receptors is a dynamic process that involves specific molecular interactions within the ligand-binding pocket of the receptor. The structural nuances of this binding confer the selectivity of UTP for different receptor subtypes.
Homology modeling and mutagenesis studies of the P2Y2 and P2Y4 receptors have provided insights into their interaction with UTP. nih.gov The orthosteric binding site of the P2Y2 receptor appears to be more spacious than that of the P2Y4 receptor, which may account for the ability of P2Y2 to be activated by both ATP and UTP, while the human P2Y4 receptor is more selective for UTP. nih.gov
Key amino acid residues within the transmembrane domains of the P2Y receptors are crucial for nucleotide binding and receptor activation. For instance, mutation of specific residues in the P2Y4 receptor has been shown to alter its sensitivity to ATP. nih.gov
G Protein-Coupled Receptor (GPCR) Interaction
The signaling effects of UTP are primarily mediated through its interaction with GPCRs, leading to the activation of intracellular signaling pathways.
Modulation of GPR17 Orphan Receptor Activity
Recent research has deorphanized GPR17 as a receptor that is activated by both uracil nucleotides, including UTP, and cysteinyl-leukotrienes. This dual agonism positions GPR17 as a sensor for danger signals released during tissue damage and inflammation. GPR17 is phylogenetically related to both P2Y and cysteinyl-leukotriene receptors.
Activation of GPR17 by UTP leads to the coupling of the receptor to Gαi proteins. This interaction inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, GPR17 activation can also stimulate an increase in intracellular calcium concentrations.
Interplay with Related Receptor Systems (e.g., CXCR7)
While direct interplay between UTP signaling and the CXCR7 receptor has not been extensively documented, there is evidence of crosstalk between the broader purinergic and chemokine receptor systems. For example, studies have shown that the P2Y11 receptor, which is activated by ATP, can engage in crosstalk with the CXCR4 and CXCR7 receptors. nih.gov This interaction is regulated by CXCR4 and influences downstream signaling, such as the production of the chemokine CCL20. nih.gov Given the structural and functional similarities within the P2Y receptor family, the potential for indirect interplay between UTP-activated P2Y receptors and CXCR7 warrants further investigation.
Intracellular Signal Transduction Pathways
The binding of UTP to its cognate P2Y receptors initiates a cascade of intracellular events that ultimately mediate the cellular response. The specific signaling pathways activated depend on the P2Y receptor subtype and the G protein to which it couples.
The P2Y2, P2Y4, and P2Y6 receptors primarily couple to Gq proteins. guidetopharmacology.org Activation of Gq leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The increase in intracellular calcium and the presence of DAG collectively activate protein kinase C (PKC).
Downstream of these initial events, the activation of P2Y receptors by UTP can lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway. researchgate.netresearchgate.net The activation of the ERK pathway by UTP has been observed to be transient, peaking within minutes of stimulation. researchgate.net This activation can be dependent on both MEK (a MAPK kinase) and PKC. researchgate.net The MAPK/ERK pathway is a critical regulator of numerous cellular processes, including cell proliferation, differentiation, and survival. wikipedia.orgnih.gov
In contrast, the P2Y12 receptor couples to Gi proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels. guidetopharmacology.org As UTP acts as an antagonist at this receptor, it can block the inhibitory effects of the endogenous agonist ADP on cAMP production.
The following table outlines the primary G protein coupling and downstream signaling pathways for UTP-sensitive P2Y receptors.
| Receptor Subtype | G Protein Coupling | Primary Downstream Effector | Key Second Messengers | Subsequent Signaling Cascades |
| P2Y2 | Gq | Phospholipase C (PLC) | IP3, DAG, Ca2+ | PKC, MAPK/ERK researchgate.netresearchgate.net |
| P2Y4 | Gq | Phospholipase C (PLC) | IP3, DAG, Ca2+ | PKC, MAPK/ERK |
| P2Y6 | Gq | Phospholipase C (PLC) | IP3, DAG, Ca2+ | PKC |
| P2Y12 | Gi | Adenylyl Cyclase (inhibition) | ↓ cAMP | - |
| GPR17 | Gi | Adenylyl Cyclase (inhibition) | ↓ cAMP, ↑ Ca2+ | - |
Activation of Downstream Signaling Cascades (e.g., MAPK phosphorylation)
The binding of UTP to P2Y receptors, such as the P2Y2 receptor, predominantly activates the Gαq protein-dependent pathway. researchgate.net This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.net DAG proceeds to activate protein kinase C (PKC), a key step leading to the activation of downstream protein kinases, including the mitogen-activated protein kinases (MAPKs). researchgate.net
The MAPK family, including extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinase (JNK), and p38, are crucial regulators of gene expression, cell proliferation, and differentiation. plos.orgwikipedia.org UTP stimulation has been shown to induce the phosphorylation, and thereby activation, of all three major MAPKs. plos.org This activation can be biphasic, with an early, transient phosphorylation peak occurring within minutes, followed by a late, sustained phase of activation that can last for several hours. plos.orgplos.org For instance, in bovine chromaffin cells, UTP potently increased ERK1/2 phosphorylation, with a peak response observed between 5 and 15 minutes. nih.gov This response was blocked by MEK inhibitors, confirming the involvement of the canonical MAPK cascade. nih.gov
In some cellular contexts, the UTP-induced MAPK activation involves a process known as receptor transactivation. plos.orgnih.gov Activation of the P2Y2 receptor can lead to the stimulation of matrix metalloproteinases, which then cause the shedding of growth factors like heparin-binding EGF (HB-EGF). researchgate.net This growth factor then activates the epidermal growth factor receptor (EGFR), leading to the phosphorylation of its specific tyrosine residues and subsequent activation of the Ras-Raf-MEK-ERK signaling cascade. plos.orgnih.govresearchgate.netwikipedia.org Inhibition of Src kinases or the EGFR itself has been shown to decrease UTP-mediated ERK1/2 phosphorylation, highlighting the importance of this cross-talk between P2Y receptors and receptor tyrosine kinases. researchgate.netnih.gov
| Kinase | Role in UTP-Mediated Signaling | Key Research Finding |
|---|---|---|
| Phospholipase C (PLC) | Activated by Gαq subunit upon UTP binding to P2Y receptor. | UTP-induced calcium response is abolished by PLC inhibitors. nih.gov |
| Protein Kinase C (PKC) | Activated by diacylglycerol (DAG), a product of PLC activity. | PKC activation leads to the phosphorylation of downstream proteins, including MAPKs. researchgate.net |
| ERK1/2 | Phosphorylated and activated downstream of PKC and EGFR transactivation. | UTP stimulation causes a biphasic phosphorylation of ERK1/2, with an early transient phase and a late sustained phase. plos.org |
| JNK | Phosphorylated in response to UTP stimulation. | Inhibition of the JNK pathway decreases UTP-induced cell migration. plos.org |
| p38 | Phosphorylated in response to UTP stimulation. | Activation is linked to MMP-2 activation and subsequent cell migration. plos.org |
Regulation of Cellular Responses (e.g., increased intracellular Ca2+ levels, cell migration, wound repair)
The signaling cascades initiated by UTP translate into distinct and significant cellular responses. These outcomes are fundamental to tissue homeostasis, injury response, and development.
Increased Intracellular Ca2+ Levels A primary and rapid response to UTP receptor activation is the mobilization of intracellular calcium ([Ca2+]i). nih.gov The IP3 generated by PLC activity diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol. researchgate.netnih.gov This leads to a sharp, transient peak in [Ca2+]i. nih.govnih.gov This initial release is often followed by a sustained plateau phase of elevated [Ca2+]i, which is dependent on the influx of calcium from the extracellular environment through plasma membrane channels. nih.govresearchgate.net This increase in cytosolic calcium is a versatile signal that activates a multitude of Ca2+-dependent proteins and enzymes, thereby regulating diverse cellular functions. researchgate.netjnmjournal.org
Cell Migration and Wound Repair Extracellular UTP is a significant factor in promoting cell motility and tissue repair processes. plos.orgnih.gov In the event of tissue injury, nucleotides such as UTP are released from damaged cells, acting as "danger signals" that activate purinergic receptors on neighboring cells to coordinate a repair response. plos.orgnih.gov Studies on Schwannoma cells, for example, have demonstrated that UTP treatment significantly enhances cell migration and accelerates the closure of in vitro "wounds". plos.orgresearchgate.net Dose-response studies revealed that UTP concentrations between 100-500 µM cause a significant increase in cell migration. plos.orgplos.org This pro-migratory effect is mediated through the P2Y2 receptor and involves the activation of matrix metalloproteinase-2 (MMP-2), an enzyme that degrades extracellular matrix components, facilitating cell movement. plos.org The sustained, late-phase activation of MAPK signaling is believed to be part of a positive feedback loop involving MMP-2 that maintains the migratory phenotype required for effective wound healing. plos.org
| Cellular Response | Mediating Receptor | Key Intracellular Event | Quantitative Finding |
|---|---|---|---|
| Increased [Ca2+]i | P2Y Receptors | IP3-mediated Ca2+ release from ER. researchgate.netnih.gov | UTP induces a rapid peak in cytosolic Ca2+ followed by a sustained plateau. nih.gov |
| Cell Migration | P2Y2 Receptor | Activation of MAPK pathways and MMP-2. plos.org | UTP (100–500 µM) significantly increased Schwannoma cell migration in a 12-hour assay. plos.org |
| Wound Repair | P2Y2 Receptor | Coordinated cell migration to cover the damaged area. plos.orgnih.gov | UTP treatment increased Schwann cell velocity by 2.1-fold in a wound-healing assay. researchgate.net |
Metabolic Roles and Intermediary Pathways of Uridine 5 Triphosphate
Central Role in Pyrimidine (B1678525) Nucleotide Metabolism
UTP is a key product and regulator within the interconnected pathways of pyrimidine synthesis and salvage. Its availability is crucial for numerous downstream cellular processes.
Cells can generate uridine (B1682114) nucleotides through two primary routes: the de novo synthesis pathway and the salvage pathway. nih.govnih.gov
The de novo pathway builds pyrimidine nucleotides from simple precursor molecules like glutamine, bicarbonate, and aspartate. nih.govlecturio.com The process begins with the synthesis of carbamoyl phosphate (B84403), which is then converted through several steps to orotate. nih.gov The enzyme UMP synthase, a bifunctional protein, then catalyzes the final two steps: the conversion of orotate to orotidine 5'-monophosphate (OMP) and the subsequent decarboxylation of OMP to form uridine monophosphate (UMP). nih.govresearchgate.netwikipedia.org UMP is the first key pyrimidine nucleotide produced in this pathway. nih.gov Regulation of this pathway occurs at early stages; for instance, the enzyme carbamoyl phosphate synthetase II (part of the multidomain CAD protein) is subject to feedback inhibition by UTP, which helps control the rate of pyrimidine synthesis. nih.gov
The salvage pathway recycles pre-existing pyrimidine bases and nucleosides, such as uridine, that are formed during the degradation of RNA and DNA. thesciencenotes.comwikipedia.org This pathway is particularly important in cells that are not rapidly dividing or in tissues that cannot perform de novo synthesis. nih.govwikipedia.org In this pathway, the enzyme uridine kinase phosphorylates uridine directly to UMP. wikipedia.org This mechanism provides an energy-efficient alternative to de novo synthesis for maintaining the cellular pool of uridine nucleotides. thesciencenotes.com
Key Enzymes in Uridine Nucleotide Synthesis
| Pathway | Key Enzyme(s) | Function |
|---|---|---|
| De Novo Synthesis | CAD protein (includes Carbamoyl phosphate synthetase II) | Catalyzes the initial rate-limiting steps of pyrimidine synthesis. nih.gov |
| Dihydroorotate dehydrogenase (DHODH) | Links pyrimidine biosynthesis to mitochondrial energy metabolism. nih.gov | |
| UMP Synthase | Catalyzes the final two steps to produce Uridine Monophosphate (UMP). nih.govresearchgate.net | |
| Salvage Pathway | Uridine-cytidine kinase (UCK2) | Phosphorylates uridine to form Uridine Monophosphate (UMP). nih.govwikipedia.org |
Once UMP is synthesized by either the de novo or salvage pathway, it undergoes sequential phosphorylation to become UTP. These steps are essential for activating uridine for its various metabolic roles.
The conversion process involves two key enzymatic steps:
UMP to UDP : UMP is first phosphorylated to uridine diphosphate (B83284) (UDP). This reaction is catalyzed by the enzyme UMP kinase (also known as UMP/CMP kinase). thesciencenotes.comwikipedia.org
UDP to UTP : UDP is then further phosphorylated to generate uridine triphosphate (UTP). This step is catalyzed by the enzyme nucleoside-diphosphate kinase, which typically uses ATP as the phosphate group donor. wikipedia.orgnih.govthesciencenotes.com
These phosphorylation reactions are reversible, allowing the cell to maintain a balanced equilibrium between the mono-, di-, and triphosphate forms of uridine nucleotides according to metabolic demands. nih.gov This dynamic interconversion ensures that UTP is available for RNA synthesis and other processes, while also allowing for the regulation of pyrimidine metabolic pathways. nih.govthesciencenotes.com
Substrate for Macromolecular Synthesis
UTP is an indispensable building block for the creation of essential biological macromolecules. Its primary roles in this context are as a direct precursor for RNA and an indirect precursor for DNA via its conversion to another key nucleotide.
A principal function of UTP is to serve as one of the four essential ribonucleoside triphosphates required for the synthesis of RNA. wikipedia.orgbaseclick.eu During the process of transcription, RNA polymerase enzymes create an RNA strand by reading a DNA template. baseclick.eu UTP, along with ATP, guanosine triphosphate (GTP), and cytidine (B196190) triphosphate (CTP), acts as a substrate, providing the uridine nucleotide that is incorporated into the growing RNA chain. youtube.combaseclick.eu The energy required for the formation of the phosphodiester bond that links the nucleotides is derived from the cleavage of two phosphate groups from UTP. patsnap.com This role places UTP at the core of gene expression and regulation. baseclick.eu
UTP is the direct biochemical precursor for the synthesis of another essential pyrimidine nucleotide, cytidine triphosphate (CTP). wikipedia.orgnih.gov The conversion of UTP to CTP is a single-step amination reaction. nih.govacs.org This crucial transformation is catalyzed by the enzyme CTP synthetase, which utilizes an amino group, typically from glutamine, to replace a carbonyl group on the uracil base of UTP, thereby converting it to cytosine. nih.govthesciencenotes.com This reaction is the sole pathway for the de novo synthesis of cytidine nucleotides, highlighting the essential role of UTP in providing the necessary substrate for both RNA and DNA synthesis, as CTP is also a required component of these macromolecules. patsnap.comresearchgate.net
Glycosyl Donor in Carbohydrate Metabolism
Beyond its role in nucleic acid synthesis, UTP is fundamental to carbohydrate metabolism, where it functions as an activating agent for sugars. wikipedia.org UTP reacts with sugar-1-phosphates, such as glucose-1-phosphate, to form UDP-sugars (e.g., UDP-glucose) and release an inorganic pyrophosphate. wikipedia.orgyoutube.com
These UDP-sugar molecules are high-energy intermediates and serve as the activated glycosyl donors for a wide range of biosynthetic reactions. wikipedia.org Key metabolic processes that rely on UTP-activated sugars include:
Glycogen (B147801) Synthesis : UDP-glucose is the direct precursor for the synthesis of glycogen, the primary form of glucose storage in animals. wikipedia.orgyoutube.com
Galactose Metabolism : UTP is used in the metabolism of galactose, where the activated form UDP-galactose is converted to UDP-glucose. wikipedia.orgyoutube.com
Glucuronidation : The formation of UDP-glucuronate is essential for detoxification processes, where it is used to conjugate molecules like bilirubin (B190676), making them more water-soluble for excretion. wikipedia.org
Synthesis of Polysaccharides and Glycoconjugates : UDP-sugars, including UDP-glucosamine and UDP-N-acetylglucosamine, are critical for the synthesis of glycoproteins, glycolipids, and other complex carbohydrates. wikipedia.orgnih.gov
Through the formation of these activated sugar intermediates, UTP links nucleotide metabolism with the synthesis and transformation of carbohydrates. nih.gov
Activation of Glucose-1-phosphate to UDP-Glucose
A pivotal function of UTP in carbohydrate metabolism is the activation of glucose-1-phosphate to form uridine diphosphate glucose (UDP-glucose). wikipedia.orgwikipedia.org This reaction is catalyzed by the enzyme UTP—glucose-1-phosphate uridylyltransferase, also commonly known as UDP-glucose pyrophosphorylase (UGPase). wikipedia.orgpharmacy180.comnih.gov
The enzymatic reaction proceeds as follows: UTP + Glucose-1-phosphate ⇌ UDP-glucose + Pyrophosphate (PPi) wikipedia.org
This reaction is central to glycogenesis and the metabolism of various sugars. wikipedia.org While the reaction itself is reversible and minimally exergonic, it is strongly driven in the direction of UDP-glucose synthesis in the cell. libretexts.orgreddit.com This is achieved by the rapid hydrolysis of the pyrophosphate product into two molecules of inorganic phosphate (Pi) by the ubiquitous enzyme inorganic pyrophosphatase. pharmacy180.comlibretexts.org The hydrolysis of pyrophosphate is a highly exergonic reaction, which provides the thermodynamic pull to ensure the production of UDP-glucose. pharmacy180.comreddit.com
| Component | Role in the Reaction |
| Uridine 5'-triphosphate (UTP) | Substrate; provides the UMP moiety and the energy for the reaction. |
| Glucose-1-phosphate | Substrate; the glucose donor. |
| UDP-glucose pyrophosphorylase (UGPase) | Enzyme; catalyzes the formation of UDP-glucose. reactome.org |
| UDP-glucose | Product; an "activated" form of glucose used in biosynthesis. youtube.com |
| Pyrophosphate (PPi) | Product; its subsequent hydrolysis drives the reaction forward. libretexts.org |
Involvement in Glycogen Synthesis Pathways
UTP is indispensable for the synthesis of glycogen (glycogenesis), the primary storage form of glucose in animals. nih.govpharmacy180.com Its role is indirect but crucial, as it is required for the production of UDP-glucose, the immediate precursor for glycogen synthesis. wikipedia.orgpharmacy180.com
The process of glycogenesis involves the following key steps powered by UTP-derived UDP-glucose:
Formation of UDP-Glucose: As detailed previously, UTP reacts with glucose-1-phosphate to form UDP-glucose. libretexts.org
Elongation of Glycogen Chains: The enzyme glycogen synthase transfers the glucosyl unit from UDP-glucose to the non-reducing end of a pre-existing glycogen chain, forming an α(1→4) glycosidic bond. libretexts.orgyoutube.com This step releases UDP.
Primer Requirement: Glycogen synthase cannot initiate a new glycogen chain; it can only elongate existing ones. Therefore, it requires a primer. This can be a small fragment of glycogen or a protein called glycogenin, which can self-glucosylate using UDP-glucose to create the initial short chain. pharmacy180.comlibretexts.org
The UDP released during glycogen synthesis can be re-phosphorylated back to UTP by nucleoside-diphosphate kinase, using ATP as the phosphate donor, allowing the cycle to continue. wikipedia.orgyoutube.com The availability of UTP can be a limiting factor in glycogen formation, and an adequate supply is necessary to maintain the cellular concentration of the substrate UDP-glucose for glycogen synthase. pnas.org
| Step | Key Molecule | Enzyme | Function |
| 1. Activation | UTP, Glucose-1-phosphate | UDP-glucose pyrophosphorylase | Forms the activated glucose donor, UDP-glucose. youtube.com |
| 2. Initiation | UDP-glucose | Glycogenin | Creates a short primer chain for elongation. libretexts.org |
| 3. Elongation | UDP-glucose | Glycogen synthase | Adds glucose units to the growing glycogen chain. conicet.gov.ar |
| 4. Regeneration | UDP, ATP | Nucleoside-diphosphate kinase | Regenerates UTP from UDP to sustain the process. youtube.com |
Role in Galactose and Amino Sugar Metabolism (e.g., UDP-Galactose, UDP-Glucosamine, UDP-N-acetylglucosamine)
UTP is fundamental to the metabolism of other sugars besides glucose, serving as the activating agent for galactose and various amino sugars. wikipedia.org
Galactose Metabolism: The entry of galactose into glycolysis is facilitated by the Leloir pathway, which is critically dependent on UTP-derived UDP-glucose. nih.govnih.gov In this pathway, galactose-1-phosphate reacts with UDP-glucose in a reaction catalyzed by galactose-1-phosphate uridylyltransferase (GALT). wikipedia.orgnih.gov This produces UDP-galactose and glucose-1-phosphate. The UDP-galactose can then be converted to UDP-glucose by the enzyme UDP-galactose 4-epimerase (GALE), thus providing a route for galactose to be isomerized to glucose for energy metabolism or glycogen synthesis. nih.govwikipedia.org UDP-galactose itself is an important precursor for the synthesis of lactose, glycolipids, and glycoproteins. drugbank.com
Amino Sugar Metabolism: UTP is also used to activate amino sugars, which are vital components of glycoproteins, proteoglycans, and other complex macromolecules. wikipedia.org
UDP-N-acetylglucosamine (UDP-GlcNAc): This activated amino sugar is a key building block in many biosynthetic pathways. It is synthesized in a multi-step process from fructose-6-phosphate. The final step involves the reaction of UTP with N-acetylglucosamine-1-phosphate, catalyzed by UDP-N-acetylglucosamine pyrophosphorylase (UAGPase). nih.govreactome.org
UDP-Glucosamine: UTP can also react with glucosamine-1-phosphate to form UDP-glucosamine. wikipedia.org
UDP-N-acetylgalactosamine (UDP-GalNAc): In most organisms, UDP-GalNAc is formed from UDP-GlcNAc by the action of an epimerase. nih.gov
| UDP-Sugar | Precursor(s) | Key Enzyme(s) | Metabolic Importance |
| UDP-Galactose | Galactose-1-Phosphate + UDP-Glucose | Galactose-1-phosphate uridylyltransferase (GALT) | Lactose synthesis, Glycolipid/Glycoprotein synthesis, Entry of galactose into glycolysis. wikipedia.orgdrugbank.com |
| UDP-N-acetylglucosamine (UDP-GlcNAc) | N-acetylglucosamine-1-Phosphate + UTP | UDP-N-acetylglucosamine pyrophosphorylase (UAGPase) | Precursor for glycoproteins, proteoglycans, and other complex carbohydrates. nih.govreactome.org |
| UDP-Glucosamine | Glucosamine-1-Phosphate + UTP | Not specified | Precursor for amino sugar metabolism. wikipedia.org |
Contribution to Cellular Energy Transfer Processes
Similar to ATP, Uridine 5'-triphosphate is a high-energy molecule containing three phosphate groups linked by phosphoanhydride bonds. youtube.com While ATP is considered the universal currency of free energy in cells, UTP serves a more specialized role as an energy source and activator, primarily in anabolic pathways involving sugar derivatives. wikipedia.org
The transfer of a uridylylmonophosphate (UMP) group from UTP to a sugar phosphate, such as in the formation of UDP-glucose, is an energetically favorable process that "activates" the sugar, making it suitable for biosynthetic reactions like glycogen synthesis. youtube.com The energy for this activation is derived from the cleavage of a high-energy phosphoanhydride bond in UTP. youtube.com The subsequent hydrolysis of the released pyrophosphate (PPi) further ensures that these biosynthetic reactions are essentially irreversible under cellular conditions. libretexts.orgreddit.com
UDP + ATP ⇌ UTP + ADP
This reaction ensures that the concentrations of all nucleoside triphosphates are in equilibrium, making them energetically equivalent. wikipedia.org Therefore, the energy stored in UTP ultimately originates from the catabolic processes that generate ATP. Beyond its role in biosynthesis, research suggests UTP may also contribute to cellular energy homeostasis under stress conditions, such as hypoxia, by helping to maintain mitochondrial function and ATP levels. nih.govnih.gov
| Feature | Uridine 5'-triphosphate (UTP) | Adenosine Triphosphate (ATP) |
| Primary Role | Substrate activation, especially for sugars. wikipedia.org | Universal energy currency for most cellular processes. |
| Key Metabolic Area | Carbohydrate biosynthesis (e.g., glycogen, UDP-sugars). nih.govfrontiersin.org | Catabolism, muscle contraction, active transport, signal transduction. |
| Energy Equivalence | Energetically equivalent to ATP. wikipedia.org | The primary cellular energy carrier. |
| Regeneration | Regenerated from UDP using ATP as a phosphate donor. youtube.com | Regenerated from ADP via cellular respiration and photosynthesis. |
Chemical and Chemoenzymatic Synthesis of Uridine Triphosphate and Analogues
Enzymatic Synthesis Strategies for Uridine (B1682114) Triphosphate
The enzymatic synthesis of uridine 5'-triphosphate (UTP) is a highly efficient process that typically involves the sequential phosphorylation of uridine monophosphate (UMP). In biological systems, UTP is synthesized from uridine 5'-diphosphate (UDP) by the action of nucleoside-diphosphate kinase, which utilizes adenosine triphosphate (ATP) as the phosphate (B84403) group donor. This reaction is reversible and produces UTP and adenosine diphosphate (B83284) (ADP). charlotte.edu
For practical synthesis, multi-enzyme, "one-pot" systems have been developed to produce UTP and its derivatives from more accessible starting materials like UMP. One such strategy employs a combination of thymidine-5'-monophosphate (TMP) kinase and acetate kinase. These enzymes have been shown to be non-specific and can effectively convert UMP into UTP. rsc.org In a system designed for the synthesis of UDP-D-glucose, TMP kinase and acetate kinase achieved a 55% conversion of UMP to UTP within six hours, using ATP as the phosphate donor. scispace.com The enzymatic cascade can be summarized as follows:
UMP to UDP: Catalyzed by a nucleoside monophosphate kinase (e.g., UMP-CMP kinase or a non-specific TMP kinase). scispace.comdigitellinc.com
UDP to UTP: Catalyzed by a nucleoside diphosphate kinase (e.g., acetate kinase or pyruvate kinase), which transfers a phosphate group from a donor like ATP or phosphoenolpyruvate. charlotte.edudigitellinc.com
These enzymatic cascades are advantageous due to their high specificity, mild reaction conditions, and the ability to integrate ATP regeneration systems, making the process more cost-effective and sustainable. scispace.comdigitellinc.com
Chemical Synthesis of Uridine Pyrophosphate Derivatives
Chemical synthesis offers a versatile alternative to enzymatic methods for producing UTP and its derivatives, particularly for analogues that are not recognized by enzymes. Traditional chemical phosphorylation often requires complex protection and deprotection steps to ensure selectivity. However, modern one-pot strategies have been developed to simplify this process, allowing for the synthesis of nucleoside 5'-triphosphates from unprotected nucleosides. nih.gov
One prominent method involves the use of a selective phosphitylating reagent that is generated in situ. This reagent reacts selectively with the 5'-hydroxyl group of the unprotected uridine. Subsequent oxidation and reaction with pyrophosphate yield the desired UTP. nih.govnih.gov
Another effective one-pot strategy employs salicyl phosphorochloridite. The synthesis proceeds through two main steps:
Salicyl phosphorochloridite is reacted with a pyrophosphate reagent, such as tributylammonium pyrophosphate, in a suitable solvent to form a cyclic phosphite intermediate, P²,P³-dioxo-P¹-(salicyl)cyclotriphosphite.
This intermediate then reacts with the unprotected uridine nucleoside to generate a second intermediate, P²,P³-dioxo-P¹-5′-(uridinyl-5′-O-)cyclotriphosphite. This product is subsequently converted to UTP through oxidation followed by hydrolysis. nih.gov
This approach avoids the need for protecting groups on the sugar moiety, which streamlines the synthesis and purification process for UTP and various derivatives. nih.gov
Design and Synthesis of Uridine 5'-Triphosphate Analogues
Analogues with modifications to the nucleobase are crucial tools for studying nucleic acid structure and function. N4-alkoxy cytidine (B196190) 5'-triphosphates and their N4-acyl counterparts are important examples. The synthesis of N4-methoxydeoxycytidine 5'-triphosphate (mo⁴dCTP), an alkoxyamine derivative, has been achieved through the direct reaction of deoxycytidine 5'-triphosphate (dCTP) with methoxyamine, followed by purification using high-performance liquid chromatography (HPLC). nih.gov
For N4-acylated 2'-deoxycytidine 5'-triphosphates, a chemoenzymatic route is often employed. The synthesis typically starts with the chemical acylation of the 2'-deoxycytidine nucleoside. This modified nucleoside is then converted to its 5'-triphosphate form using a one-step chemical phosphorylation method, which can yield the final product in the 29-48% range. researchgate.net Alternatively, enzymatic phosphorylation using nucleoside kinases presents a greener option, with Drosophila melanogaster deoxynucleoside kinase and Bacillus subtilis deoxycytidine kinase being effective catalysts for producing the initial 5'-monophosphates of N4-acetyl-2′-deoxycytidine. digitellinc.com
Phosphonate analogues are stable mimics of natural phosphates where a P-O-C bond is replaced by a more robust P-C bond. The synthesis of nucleoside 5'-deoxy-5'-methylenephosphonates serves as a key step in creating these analogues. An efficient synthesis has been described for protected 2'-deoxynucleoside derivatives, including those of cytidine, adenosine, and guanosine, which bear a 5'-methylenephosphonate moiety. This method utilizes a 4-methoxy-1-oxido-2-picolyl group that acts as an intramolecular nucleophilic catalyst to facilitate the formation of the phosphonate structure. rsc.org These building blocks are then further elaborated to generate the corresponding triphosphates for various biological applications.
Dinucleoside polyphosphates (NpₙN), such as P¹, P³-Di(Uridine-5')-Triphosphate (Up₃U) and P¹, P⁴-Di(Uridine-5')-tetraphosphate (Up₄U), are signaling molecules found in various organisms. Their synthesis can be achieved enzymatically, often through the secondary or "promiscuous" activities of housekeeping enzymes like aminoacyl-tRNA synthetases. While the in vivo synthesis pathways are still being fully elucidated, in vitro enzymatic synthesis provides a convenient method for producing these compounds, especially for incorporating radioactive labels. The substrate specificity of the catalyzing enzyme, however, can limit the range of accessible analogues. Chemical synthesis provides an alternative route, though enzymatic methods are often preferred for their simplicity in specific cases. Up₃U is recognized as a reference standard for the API Diquafosol.
Sugar nucleotide analogues are indispensable for studying glycosyltransferases and for the synthesis of unnatural glycans. Chemoenzymatic approaches are particularly powerful for producing these complex molecules. A common strategy for synthesizing UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylgalactosamine (UDP-GalNAc) analogues involves a two-enzyme, one-pot system.
Phosphorylation: An N-acetylhexosamine 1-kinase (NahK) phosphorylates the modified sugar (e.g., GlcNAc or GalNAc analogue) at the 1-position.
Pyrophosphorylation: A uridyltransferase couples the resulting sugar-1-phosphate with UTP to form the UDP-sugar analogue.
Two key uridyltransferases with different substrate specificities are often used:
Escherichia coli N-acetylglucosamine 1-phosphate uridylyltransferase (GlmU): This enzyme shows broad specificity for GlcNAc-1-P analogues with modifications at the C-2 position but is less tolerant of modifications at other positions.
Human UDP-GalNAc Pyrophosphorylase (AGX1): AGX1 exhibits broader tolerance, accepting modifications at the C-2, C-4, and C-6 positions of both GalNAc and GlcNAc-1-phosphates, often providing higher yields for analogues that are poor substrates for GlmU.
The synthesis of carbocyclic analogues, where the endocyclic ring oxygen of the sugar is replaced by a methylene group, often requires more complex chemical synthesis routes. Additionally, analogues where the phosphate groups themselves are replaced by more stable, hydrophobic linkers have been chemically synthesized to act as potent enzyme inhibitors.
Table 1: Comparison of Enzyme Specificity in UDP-Sugar Analogue Synthesis
| Substrate (Sugar-1-Phosphate Analogue) | Mod. Position | Enzyme | Yield (%) | Reference |
|---|---|---|---|---|
| GalNAc Analogues | ||||
| GalNPr-1-P | C-2 | AGX1 | 62 | |
| GalNAz-1-P | C-2 | AGX1 | 51 | |
| 6-deoxy-GalNAc-1-P | C-6 | AGX1 | 61 | |
| 6-azido-GalNAc-1-P | C-6 | AGX1 | 60 | |
| GlcNAc Analogues | ||||
| GlcNPr-1-P | C-2 | AGX1 | 75 | |
| GlcNAz-1-P | C-2 | AGX1 | 68 | |
| 6-azido-GlcNAc-1-P | C-6 | AGX1 | 72 | |
| 6-azido-GlcNAc-1-P | C-6 | GlmU | 15 | |
| GlcN-alkyne-1-P | C-2 | GlmU | Moderate |
Data sourced from studies on recombinant human AGX1 and E. coli GlmU, highlighting the superior performance of AGX1 for many analogues.
Integration of Fluorescent Probes in Uridine Triphosphate Analogues
The functionalization of uridine triphosphate (UTP) with fluorescent reporters has become an invaluable tool for elucidating the structure, dynamics, and recognition of RNA molecules. Since natural nucleic acids are virtually non-emissive, the site-specific incorporation of fluorescent nucleobase analogues allows for the study of biomolecular interactions using fluorescence spectroscopy. nih.gov These fluorescently labeled UTP analogues serve as substrates for enzymes like RNA polymerase, enabling the synthesis of fluorescent RNA for a wide range of applications.
A common strategy for creating fluorescent uridine analogues is to append an aromatic heterocycle or a larger fluorophore to the 5-position of the uracil base. nih.govnih.gov This position is often chosen because modifications are generally well-tolerated by the enzymes that synthesize and process nucleic acids. For instance, conjugating a furan ring to the 5-position of a uridine core generates a family of responsive fluorescent nucleosides that emit in the visible range. nih.govnih.gov The resulting furan-conjugated UTP can be efficiently incorporated into RNA oligonucleotides by T7 RNA polymerase. nih.gov
Another approach involves linking various fluorescent dyes to the uridine base. These can range from smaller, environmentally sensitive fluorophores to larger, brighter dyes. Environment-sensitive fluorophores, such as N,N-4-dimethylamino-phthalimide (DMAP) and N,N-4-dimethylamino-naphthalimide (DMN), are particularly useful. nih.gov These probes exhibit minimal fluorescence in aqueous environments but show enhanced fluorescence in the more hydrophobic environments of protein binding sites, making them "light-up" probes for studying enzyme-substrate interactions. nih.govuochb.cz These can be attached to the ribose C-5' of uridine via different linkers using standard amide coupling or copper-catalyzed azide-alkyne cycloaddition (Cu(I)AAC) methods. nih.gov
Commercially available UTP analogues are often labeled with well-established dyes like Cyanine (Cy) and Texas Red. revvity.combiotium.com For example, Cyanine 5-UTP is a fluorescently-labeled nucleotide analog designed for enzymatic incorporation and direct fluorescence detection. revvity.com These robust dyes are frequently used in applications such as microarray labeling.
Intrinsically fluorescent nucleotides represent another class of probes. These molecules are compact, have a low molecular weight, and closely mimic the properties of natural nucleotides, allowing for strong signals upon binding events. jenabioscience.com Examples include UTP analogues labeled with fluorophores like 2',3'-bis-O-(N-Methylanthraniloyl) (Mant) or 2,4,6-trinitrophenyl (TNP). jenabioscience.com These are often used as Förster Resonance Energy Transfer (FRET) probes to study protein kinetics and interactions. jenabioscience.com
The enzymatic incorporation of these analogues is a critical step. T7 RNA polymerase has been shown to be a versatile enzyme, capable of accepting various modified UTPs as substrates for in vitro transcription. nih.govnih.gov The efficiency of incorporation can vary depending on the size and nature of the attached fluorophore. For example, the transcription efficiency for incorporating a furan-conjugated UTP was found to be 78% relative to that of natural UTP. nih.gov
Research Findings on Fluorescent UTP Analogues
Detailed studies have characterized the synthesis and utility of various fluorescent UTP analogues.
Furan-Containing UTP : The synthesis of a furan-containing ribonucleoside and its subsequent conversion to a triphosphate has been described. This analogue is accepted by T7 RNA polymerase and can be used to enzymatically prepare fluorescent RNA constructs. It is particularly useful for monitoring RNA-ligand interactions, such as the binding of aminoglycoside antibiotics to the ribosomal A-site. nih.gov
Environment-Sensitive Probes : Uridine analogues conjugated with DMAP and DMN fluorophores have been developed for high-throughput screening of enzymes that act on nucleoside-based substrates. nih.gov A probe based on this design exhibited a greater than 30-fold increase in fluorescence intensity upon binding to its target enzyme, demonstrating its utility in competitive binding assays. nih.gov
Intrinsically Fluorescent Probes : Analogues such as TNP-UTP and MANT-labeled UTPs are noted for their environmentally sensitive fluorescence. jenabioscience.com They are effective probes for stopped-flow and equilibrium analysis of protein-nucleotide interactions and can act as FRET probes with intrinsic protein tryptophan or tyrosine residues. jenabioscience.com
These examples highlight the diverse strategies for designing fluorescent UTP analogues, each tailored for specific biophysical applications. The ability to enzymatically incorporate these probes into RNA provides a powerful method for real-time visualization and analysis of nucleic acid structure and function.
Table 1: Examples of Fluorescent Uridine Triphosphate Analogues
| Analogue | Position of Fluorescent Probe | Key Characteristics / Applications |
|---|---|---|
| Furan-conjugated UTP | 5-position of uracil | Substrate for T7 RNA polymerase; used to study RNA-ligand interactions. nih.gov |
| Cyanine 5-UTP | Typically 5-position of uracil | Used for enzymatic incorporation and direct fluorescence detection in applications like microarrays. revvity.com |
| DMAP/DMN-conjugated Uridine | Ribose C-5' | Environment-sensitive "light-up" probes for high-throughput screening and enzyme binding assays. nih.gov |
| TNP-UTP | 2',3'-position of ribose | Historically used fluorescent analogue for studying G-proteins and ATP binding proteins. jenabioscience.com |
| Aminoallyl-UTP-MANT | 5-position of uracil (via aminoallyl linker) | Environmentally sensitive fluorescence; used as a FRET probe for protein kinetics. jenabioscience.com |
Table 2: Photophysical Properties of Selected Fluorescent Uridine Analogues
| Fluorophore Group | Excitation Max (λexc) [nm] | Emission Max (λem) [nm] |
|---|---|---|
| TNP (Trinitrophenyl) | 470 | 552 jenabioscience.com |
| MANT (Methylanthraniloyl) | 355 | 448 jenabioscience.com |
| DEAC (Diethylaminocoumarin) | 426 | 480 biotium.com |
| Furan-deoxyuridine | ~315 | 400 - 440 nih.gov |
Advanced Methodological Applications in Academic Research of Uridine 5 Triphosphate
Utilization in Biochemical Assays and Reaction Systems
Uridine (B1682114) 5'-triphosphate is fundamental to numerous in vitro biochemical assays and reaction systems, primarily due to its central role as a precursor in RNA synthesis and as an energy currency in specific metabolic pathways.
In biochemical assays, UTP is a critical substrate for RNA polymerases during in vitro transcription, a process that allows researchers to synthesize RNA molecules from a DNA template. baseclick.eu This is essential for studies on gene expression, RNA processing, and the functional analysis of non-coding RNAs. baseclick.eu Beyond its role in transcription, UTP serves as an energy source, similar to adenosine 5'-triphosphate (ATP), for specific enzymatic reactions. wikipedia.orgfishersci.com It activates substrates in metabolic pathways, such as the conversion of glucose-1-phosphate to UDP-glucose, a key step in glycogen (B147801) synthesis. wikipedia.orgnp-mrd.org
A notable application of UTP is in coupled enzyme assays. For instance, a nonradioactive assay for nucleoside diphosphate (B83284) kinase (NDPK) utilizes UTP. In this system, the UTP produced by NDPK activity is used by UDP-glucose pyrophosphorylase to synthesize UDP-glucose, which can then be quantified using high-performance liquid chromatography (HPLC). nih.gov This method provides a reliable and specific means to measure NDPK activity from various biological sources. nih.gov
Table 1: Examples of UTP in Biochemical Assays
| Assay Type | Role of UTP | Enzyme/Process Studied | Reference |
|---|---|---|---|
| In Vitro Transcription | RNA building block | RNA Polymerase, Gene Expression | baseclick.eu |
| Metabolic Assays | Energy source/Substrate activator | Glycogen Synthesis, Galactose Metabolism | wikipedia.org |
Application in Cell Culture Models for Cellular Process Studies
In cell culture models, UTP is extensively used to investigate a wide range of cellular processes, largely through its action as an agonist for P2Y purinergic receptors. medchemexpress.com The activation of these receptors by extracellular UTP initiates intracellular signaling cascades that influence cell behavior.
Research has demonstrated that UTP can induce Schwannoma cell migration and wound repair in vitro. plos.org This effect is mediated through the activation of P2Y2 receptors and the subsequent increase in the expression and activation of matrix metalloproteinase-2 (MMP-2). plos.org Furthermore, UTP has been shown to enhance the migration of RT4-D6P2T cells. medchemexpress.com
UTP is also employed to study cell death mechanisms. In human epidermoid carcinoma cells (A-431), UTP induces cell death in a dose-dependent manner. nih.govresearchgate.net This contrasts with the effects of ATP, which can have a paradoxical effect on cytotoxicity. nih.govresearchgate.net The study of UTP-mediated cell death provides insights into purinergic signaling in cancer biology. Additionally, UTP is used as a medium supplement for culturing primary hippocampal neuron cells. stemcell.com
Table 2: UTP Applications in Cell Culture Models
| Cell Line/Model | Cellular Process Studied | Key Findings | Reference |
|---|---|---|---|
| Schwannoma Cells | Cell Migration, Wound Repair | UTP promotes migration via P2Y2 receptor and MMP-2 activation. | plos.org |
| A-431 Cells | Cell Death | UTP induces dose-dependent cell death. | nih.govresearchgate.net |
| RT4-D6P2T Cells | Cell Migration | UTP enhances cell migration. | medchemexpress.com |
Development of Analytical Methodologies
The accurate quantification and characterization of UTP are crucial for research. To this end, various analytical methodologies have been developed and refined.
High-performance liquid chromatography (HPLC) is a primary technique for the analysis of UTP and other nucleotides. Reversed-phase HPLC methods have been developed to separate and quantify the four main 5'-nucleotides, including the monophosphate forms that can be products of enzymatic activity. researchgate.net Mixed-mode chromatography, combining reversed-phase and anion-exchange or HILIC and cation-exchange, allows for the effective separation of uridine and its phosphorylated derivatives (UMP, UDP, and UTP). helixchrom.comhelixchrom.com These HPLC methods are robust, reproducible, and can be applied to various sample matrices for analyzing nucleotides and their derivatives. helixchrom.com The purity of commercially available UTP is often assessed by HPLC. baseclick.eu
Spectroscopic techniques are vital for the identification and structural elucidation of UTP. Ultraviolet (UV) absorption spectroscopy is a fundamental method used to identify uridine derivatives based on their characteristic absorption spectra in acidic and alkaline conditions. actachemscand.org The molar extinction coefficients of UTP at different pH values have been determined, aiding in its quantification. actachemscand.org
For more detailed structural information, Nuclear Magnetic Resonance (NMR) spectroscopy is employed. 1H, 13C, and 31P NMR spectra are available for UTP, providing precise information about its molecular structure. nih.govchemicalbook.com 31P NMR is particularly useful for analyzing the triphosphate chain and detecting any inorganic phosphate (B84403) impurities that could inhibit polymerase activity. trilinkbiotech.com
Table 3: Analytical Techniques for UTP
| Technique | Application | Information Obtained | Reference |
|---|---|---|---|
| HPLC | Separation and Quantification | Purity, Concentration of UTP and related nucleotides | researchgate.nethelixchrom.comhelixchrom.com |
| UV Spectroscopy | Identification and Quantification | Characteristic absorption spectra, Molar extinction coefficients | actachemscand.org |
Role as a Research Tool in Molecular Biology and Diagnostics
Uridine 5'-triphosphate is a cornerstone research tool in molecular biology with emerging applications in diagnostics. Its primary role is as one of the four essential ribonucleoside triphosphates required for the synthesis of RNA by RNA polymerases. baseclick.euwikipedia.org
This fundamental role makes UTP indispensable for a variety of molecular biology techniques, including:
In vitro transcription: For the synthesis of RNA probes, messenger RNA (mRNA) for functional studies, and guide RNAs for gene editing technologies. baseclick.eu
RNA labeling: UTP can be modified with labels (e.g., biotin, fluorophores) to generate probes for nucleic acid hybridization assays. baseclick.eu
RNA amplification: Techniques that amplify RNA, often for diagnostic purposes, rely on a supply of all four ribonucleoside triphosphates, including UTP. baseclick.eu
These techniques are central to gene expression studies, RNA interference (RNAi) experiments, and the development of RNA-based therapeutics and diagnostics. baseclick.eu The ability to synthesize and modify RNA in a controlled manner using UTP and other nucleotides allows researchers to delve into the complexities of gene regulation and develop novel biotechnological and medical applications. baseclick.eu
Future Research Directions and Translational Perspectives of Uridine 5 Triphosphate
Elucidation of Unexplored Receptor Subtype Interactions
UTP and other nucleotides exert their effects by binding to a family of G protein-coupled receptors known as P2Y receptors. wikipedia.org To date, eight mammalian P2Y receptors have been identified (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14). wikipedia.org These receptors exhibit distinct ligand preferences; for instance, P2Y2 and P2Y4 receptors are activated by UTP. guidetopharmacology.orgguidetopharmacology.org
Future research will likely focus on delineating the precise roles of UTP in activating specific P2Y receptor subtypes in various tissues and disease states. While some interactions are known, such as UTP's activation of P2Y2 receptors in cardiomyocytes which can protect against hypoxic injury, the full spectrum of its receptor interactions remains to be explored. nih.gov For example, the human P2Y4 receptor is activated by UTP, but ATP can act as an antagonist at this receptor, highlighting the complexity of nucleotide signaling. guidetopharmacology.org Further investigation into these nuanced interactions is critical. Additionally, the discovery of a uridine (B1682114) receptor in the central nervous system that is implicated in sleep regulation opens up new avenues for exploring UTP's role in neurological processes. nih.gov
Investigation of Allosteric Modulatory Sites on P2Y Receptors
Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) agonist binding site, offer a promising therapeutic strategy. rsc.orgnih.gov These modulators can fine-tune the receptor's response to endogenous agonists like UTP, offering greater subtype selectivity and a more physiological effect. rsc.org
For P2Y receptors, the exploration of allosteric modulation is still in its early stages. rsc.org A significant breakthrough was the identification of an allosteric binding site on the P2Y1 receptor, located on the outer periphery of the receptor in contact with the cell membrane. rsc.org This discovery of a novel allosteric site location within the GPCR family provides a new template for drug design. rsc.org
Future research will aim to identify and characterize allosteric modulatory sites on UTP-sensitive P2Y receptors. The development of positive allosteric modulators (PAMs) could enhance the beneficial effects of endogenous UTP, for example, in tissue repair. wikipedia.orgnih.gov Conversely, negative allosteric modulators (NAMs) could be used to dampen excessive receptor activation in inflammatory conditions. nih.gov The development of such modulators requires a deep understanding of the structural and conformational changes that occur upon ligand binding.
Advancement in Understanding Glycosylation Regulatory Mechanisms
UTP is a key precursor for the synthesis of UDP-glucose and UDP-N-acetylglucosamine, which are essential for protein and lipid glycosylation. wikipedia.orgnih.gov Glycosylation is a critical post-translational modification that affects protein folding, trafficking, and function. nih.gov
Studies have shown that UTP can influence cellular metabolism by regulating glycosylation. For instance, short-term administration of uridine, a precursor to UTP, has been shown to increase liver protein glycosylation. nih.gov UTP is also involved in the synthesis of UDP-glucuronate, which is necessary for the detoxification and excretion of various compounds. wikipedia.org
A deeper understanding of how UTP levels and P2Y receptor activation regulate specific glycosylation pathways is a key area for future research. This includes investigating how UTP-mediated signaling cross-talks with other metabolic pathways, such as insulin (B600854) signaling. nih.gov Alterations in glycosylation are a hallmark of many diseases, including cancer and metabolic disorders, making the UTP-glycosylation axis a potential target for therapeutic intervention.
Development of Novel Uridine-Based Research Probes and Inhibitors
To further investigate the roles of UTP and its receptors, the development of novel chemical tools is essential. This includes the creation of more selective agonists and antagonists for P2Y receptor subtypes, as well as fluorescently labeled probes to visualize receptor localization and trafficking. guidetopharmacology.org
Recent efforts have focused on synthesizing uridine-based inhibitors and small molecules inspired by natural products. nih.gov These compounds can be used to probe the structure-activity relationships of uridine-utilizing enzymes and receptors. nih.gov For example, high-throughput screening has led to the identification of small molecule inhibitors of human uridine-cytidine kinase 2 (UCK2), an enzyme involved in pyrimidine (B1678525) salvage pathways. nih.gov
Future work will likely involve the development of more potent and specific uridine-based probes and inhibitors. This includes the synthesis of 4-alkyloxyimino derivatives of UTP, which can be derivatized to create fluorescent probes for P2Y2, P2Y4, and P2Y6 receptors. guidetopharmacology.org These tools will be invaluable for dissecting the complex roles of UTP in health and disease, and for identifying new therapeutic targets.
Q & A
Q. How is Uridine 5'-triphosphate trisodium salt (UTP) synthesized, and what are the critical parameters for ensuring high purity?
UTP trisodium salt is synthesized via phosphorylation of uridine 5'-monophosphate (UMP) using reagents like POCl₃ and tributylammonium pyrophosphate under basic conditions. Key parameters include:
- Reaction time and temperature : Prolonged exposure to POCl₃ at controlled temperatures (~0–4°C) minimizes side reactions .
- Purification : Anion-exchange chromatography followed by HPLC is critical for removing unreacted substrates and byproducts .
- Quality control : Purity ≥96% is verified via HPLC, and structural integrity is confirmed by ³¹P NMR spectroscopy .
Q. What are the recommended storage conditions to maintain UTP trisodium salt stability?
Stability is highly dependent on:
- Temperature : Store at −20°C in anhydrous form; avoid repeated freeze-thaw cycles to prevent hydrolysis .
- Solubility : Prepare aqueous solutions (e.g., 50 mg/mL in H₂O) immediately before use, as prolonged storage in solution leads to degradation .
- Desiccation : Use vacuum-sealed containers with desiccants to prevent moisture absorption .
Q. Which analytical techniques are most effective for quantifying UTP trisodium salt in biological matrices?
- HPLC with UV detection : Effective for quantifying UTP in cell lysates (λ = 260 nm) .
- Mass spectrometry (MS) : LC-MS/MS provides high sensitivity for trace amounts in metabolomic studies, with MRM transitions specific to UTP (m/z 484 → 159) .
- Enzymatic assays : Coupled with luciferase-based systems to measure ATP/UTP ratios in real-time .
Advanced Research Questions
Q. How can UTP trisodium salt be optimized in RNA polymerase assays to minimize nonspecific nucleotide incorporation?
- Concentration titration : Use sub-saturating UTP concentrations (e.g., 0.1–1 mM) to reduce misincorporation while maintaining transcriptional efficiency .
- Competitor nucleotides : Include non-hydrolyzable analogs (e.g., β,γ-methylene ATP) to suppress background activity .
- Buffer optimization : Add Mg²⁺ (5–10 mM) and DTT (1 mM) to stabilize RNA polymerase fidelity .
Q. How should researchers resolve discrepancies in enzymatic activity data when using UTP from different sources?
- Source validation : Compare lot-specific certificates of analysis for purity (≥96% by HPLC) and endotoxin levels .
- Activity normalization : Pre-treat enzymes (e.g., pyrophosphatase) to standardize UTP activation across batches .
- Control experiments : Include internal standards (e.g., ³²P-labeled UTP) to trace batch-specific interference .
Q. How does intracellular UTP concentration influence metabolic flux analysis in nucleotide-dependent pathways?
- Isotopic labeling : Use ¹³C-glucose to track UTP incorporation into RNA and UDP-sugar pools via LC-MS .
- Pharmacological modulation : Inhibit UTP synthesis with 6-azauridine and measure compensatory pathways (e.g., salvage vs. de novo synthesis) .
- Data interpretation : Correlate UTP levels with PRPP (phosphoribosyl pyrophosphate) availability to model flux through the pyrimidine pathway .
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
